molecular formula C15H22N2O B12739935 4-HO-Ept CAS No. 2595431-59-5

4-HO-Ept

Cat. No.: B12739935
CAS No.: 2595431-59-5
M. Wt: 246.35 g/mol
InChI Key: JQELEPKHBXEAHR-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-HO-Ept typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound are not well-documented due to its status as a research chemical. the general principles of large-scale synthesis would involve optimizing the reaction conditions to maximize yield and purity while minimizing the use of hazardous reagents and by-products.

Chemical Reactions Analysis

Types of Reactions

4-HO-Ept undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield quinones, while reduction can produce various reduced forms of the indole ring .

Scientific Research Applications

4-HO-Ept has several scientific research applications, including:

    Chemistry: It is used as a model compound to study the structure-activity relationships of tryptamines.

    Biology: Researchers investigate its effects on serotonin receptors and other neurotransmitter systems.

    Medicine: Potential therapeutic applications include its use as a psychedelic therapy for mental health disorders.

    Industry: It is used in the development of new psychoactive substances and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-HO-Ept involves its interaction with serotonin receptors, particularly the 5-HT2A receptor. Upon binding to these receptors, this compound acts as an agonist, leading to altered neurotransmitter release and signaling pathways. This interaction is responsible for its psychedelic effects, including changes in perception, mood, and cognition .

Comparison with Similar Compounds

Similar Compounds

    Psilocin (4-HO-DMT): Structurally similar but with different alkyl groups.

    4-Hydroxy-N,N-diethyltryptamine (4-HO-DET): Similar structure with diethyl groups.

    4-Hydroxy-N,N-dipropyltryptamine (4-HO-DPT): Similar structure with dipropyl groups.

Uniqueness

4-HO-Ept is unique due to its specific ethyl and propyl substitutions, which confer distinct pharmacological properties compared to other tryptamines. Its unique structure allows for different interactions with serotonin receptors, leading to potentially unique therapeutic effects .

Properties

CAS No.

2595431-59-5

Molecular Formula

C15H22N2O

Molecular Weight

246.35 g/mol

IUPAC Name

3-[2-[ethyl(propyl)amino]ethyl]-1H-indol-4-ol

InChI

InChI=1S/C15H22N2O/c1-3-9-17(4-2)10-8-12-11-16-13-6-5-7-14(18)15(12)13/h5-7,11,16,18H,3-4,8-10H2,1-2H3

InChI Key

JQELEPKHBXEAHR-UHFFFAOYSA-N

Canonical SMILES

CCCN(CC)CCC1=CNC2=C1C(=CC=C2)O

Origin of Product

United States

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